2,2'-[(2-Undecyloxazol-4(5H)-ylidene)bis(methyleneoxy)]bisethanol
Description
2,2'-[(2-Undecyloxazol-4(5H)-ylidene)bis(methyleneoxy)]bisethanol is a bisethanol derivative featuring a central oxazole ring substituted with an undecyl (C11) chain and two methyleneoxy-ethanol moieties. Such compounds are often explored for applications in surfactants, dyes, or pharmaceutical intermediates due to their amphiphilic nature and functionalizable hydroxyl groups.
Properties
CAS No. |
93841-72-6 |
|---|---|
Molecular Formula |
C20H39NO5 |
Molecular Weight |
373.5 g/mol |
IUPAC Name |
2-[[4-(2-hydroxyethoxymethyl)-2-undecyl-5H-1,3-oxazol-4-yl]methoxy]ethanol |
InChI |
InChI=1S/C20H39NO5/c1-2-3-4-5-6-7-8-9-10-11-19-21-20(18-26-19,16-24-14-12-22)17-25-15-13-23/h22-23H,2-18H2,1H3 |
InChI Key |
LVTVNBZPWLZHIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1=NC(CO1)(COCCO)COCCO |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,2’-[(2-Undecyloxazol-4(5H)-ylidene)bis(methyleneoxy)]bisethanol involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions under controlled conditions to produce the compound in larger quantities.
Chemical Reactions Analysis
2,2’-[(2-Undecyloxazol-4(5H)-ylidene)bis(methyleneoxy)]bisethanol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,2’-[(2-Undecyloxazol-4(5H)-ylidene)bis(methyleneoxy)]bisethanol has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is used in biochemical studies to investigate the interactions between small molecules and biological macromolecules.
Medicine: It is explored for its potential therapeutic properties, including its ability to modulate biological pathways.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2’-[(2-Undecyloxazol-4(5H)-ylidene)bis(methyleneoxy)]bisethanol involves its interaction with specific molecular targets and pathways. The oxazole ring and the bis(methyleneoxy)ethanol moieties play a crucial role in its binding to target molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
Key Observations :
- Bisethanol derivatives with alkyl/aryl chains (e.g., ) are commonly surfactants, while azo-linked variants (e.g., ) serve as dyes. The target compound’s oxazole core may expand its utility in electronic materials or catalysis.
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
